molecular formula C16H14OSSi B12519219 Silanol, diphenyl-2-thienyl- CAS No. 675104-46-8

Silanol, diphenyl-2-thienyl-

Cat. No.: B12519219
CAS No.: 675104-46-8
M. Wt: 282.4 g/mol
InChI Key: XZYZKGGUQWXNBA-UHFFFAOYSA-N
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Description

Silanol, diphenyl-2-thienyl-: is an organosilicon compound characterized by the presence of a silanol group (Si-OH) attached to a diphenyl-2-thienyl structure. This compound is part of the broader class of silanols, which are known for their unique chemical properties and applications in various fields, including materials science, chemistry, and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanol, diphenyl-2-thienyl- typically involves the hydrolysis of diphenyldichlorosilane in the presence of water. The reaction proceeds as follows: [ \text{Ph}_2\text{SiCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ph}_2\text{Si(OH)}_2 + 2\text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of diphenyldichlorosilane to the desired silanol product .

Industrial Production Methods: In industrial settings, the production of Silanol, diphenyl-2-thienyl- involves similar hydrolysis reactions but on a larger scale. The process is optimized to maximize yield and purity, often involving the use of specialized equipment to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Silanol, diphenyl-2-thienyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Silanol, diphenyl-2-thienyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Silanol, diphenyl-2-thienyl- exerts its effects involves interactions with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diphenyl-2-thienyl moiety can interact with cellular membranes and proteins, modulating their activity .

Comparison with Similar Compounds

Uniqueness: Silanol, diphenyl-2-thienyl- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological or chemical systems .

Properties

CAS No.

675104-46-8

Molecular Formula

C16H14OSSi

Molecular Weight

282.4 g/mol

IUPAC Name

hydroxy-diphenyl-thiophen-2-ylsilane

InChI

InChI=1S/C16H14OSSi/c17-19(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H

InChI Key

XZYZKGGUQWXNBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CS3)O

Origin of Product

United States

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